Welcome to the BenchChem Online Store!
molecular formula C13H26O2 B123370 Tridecanoic acid CAS No. 638-53-9

Tridecanoic acid

Cat. No. B123370
M. Wt: 214.34 g/mol
InChI Key: SZHOJFHSIKHZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04013697

Procedure details

Tetradecene (19.8 grams, 0.1 mole) and dimethylformamide (20 milliliters, 0.26 mole) dissolved in 100 milliliters of benzene were treated with a 1:6 volume to volume ratio mixture of dinitrogen tetroxide (9.2 grams, 0.1 mole) and oxygen at 10° C. over a period of four hours and the mixture was swept with oxygen for an additional 15 minutes. Calcium oxide (5.6 grams, 0.1 mole) was added to the cooled stirred mixture and after 30 minutes, the solid material (37.6 grams) was separated by filtration and 300 milliliters of water were added thereto. After one hour at reflux, the solution was cooled and acidified with 6N hydrochloric acid to precipitate 19.8 grams (92 percent yield) of tridecanoic acid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CC.CN(C)[CH:17]=[O:18].[N+]([O-])([N+]([O-])=O)=[O:21].O=O.[O-2].[Ca+2]>C1C=CC=CC=1>[C:17]([OH:18])(=[O:21])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
C=CCCCCCCCCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
[N+](=O)([N+](=O)[O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
5.6 g
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Stirring
Type
CUSTOM
Details
stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid material (37.6 grams) was separated by filtration and 300 milliliters of water
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
After one hour at reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.